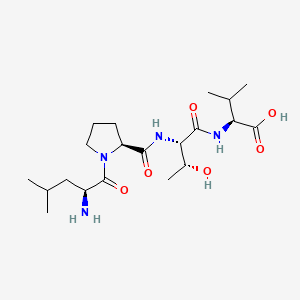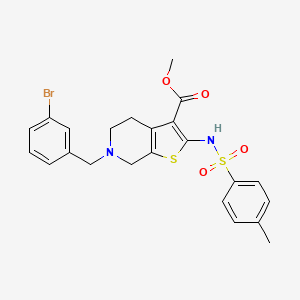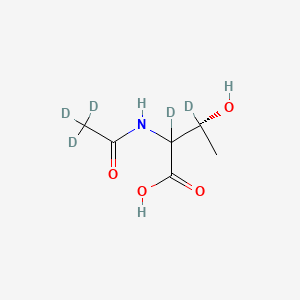![molecular formula C53H79N13O11S2 B12387419 [Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
[Pmp1,Tyr(OEt)2] AVP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Pmp1,Tyr(OEt)2] AVP is a linear analogue of a cyclic arginine vasopressin antagonist. This compound is known for its ability to retain the antagonistic properties of its parent compound, arginine vasopressin, while exhibiting unique structural characteristics .
Métodos De Preparación
The synthesis of [Pmp1,Tyr(OEt)2] AVP involves custom peptide synthesis techniques. The compound is synthesized by incorporating specific amino acid residues in a linear sequence. The reaction conditions typically involve the use of protecting groups to ensure the correct sequence and structure of the peptide. Industrial production methods for this compound are not widely documented, but they likely involve similar peptide synthesis techniques on a larger scale .
Análisis De Reacciones Químicas
[Pmp1,Tyr(OEt)2] AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Aplicaciones Científicas De Investigación
[Pmp1,Tyr(OEt)2] AVP has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, it serves as a tool to investigate the role of vasopressin receptors in various physiological processes. In medicine, it is used in research to develop new therapeutic agents targeting vasopressin receptors .
Mecanismo De Acción
The mechanism of action of [Pmp1,Tyr(OEt)2] AVP involves its interaction with vasopressin receptors. By binding to these receptors, the compound acts as an antagonist, blocking the effects of endogenous vasopressin. This interaction affects various molecular targets and pathways, including those involved in water retention, blood pressure regulation, and social behavior .
Comparación Con Compuestos Similares
[Pmp1,Tyr(OEt)2] AVP is unique compared to other similar compounds due to its linear structure and specific amino acid sequence. Similar compounds include other vasopressin antagonists, such as this compound’s parent compound, arginine vasopressin, and other synthetic analogues. The uniqueness of this compound lies in its ability to retain antagonistic properties while exhibiting a distinct linear structure .
Propiedades
Fórmula molecular |
C53H79N13O11S2 |
|---|---|
Peso molecular |
1138.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H79N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36(60-43(69)28-53(79)21-9-6-10-22-53)46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
Clave InChI |
RSLVVFFWBBEMTC-YVTRKGAJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



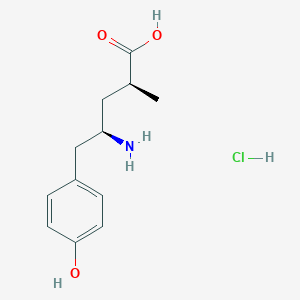

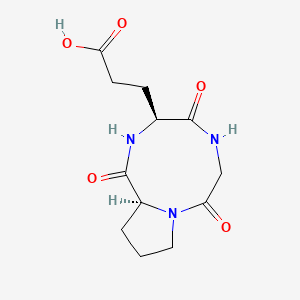
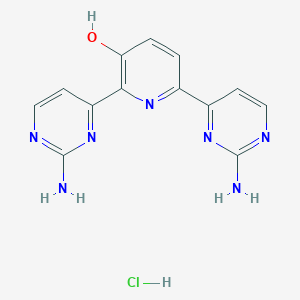
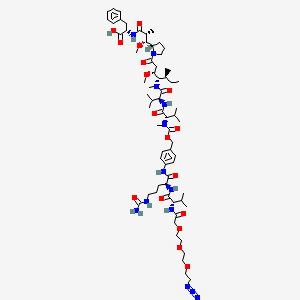
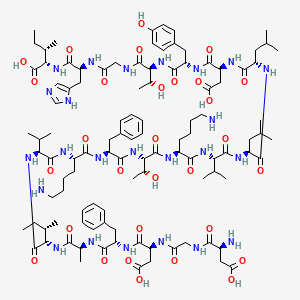
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
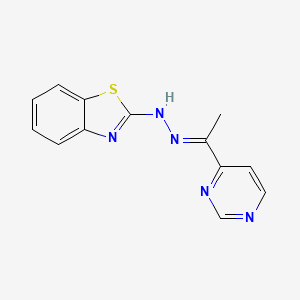
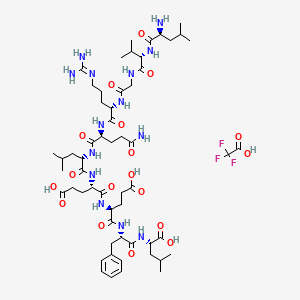
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
